

Application Note: Advanced Extraction Methodologies for Terbinafine from Skin Tissue

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Compound of Interest

Compound Name: *Terbinafine-d5 HCl*

Cat. No.: *B1164086*

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Executive Summary & Strategic Overview

Terbinafine is a highly lipophilic allylamine antifungal (

) that accumulates significantly in the stratum corneum, sebum, and hair follicles. Accurate quantification in skin tissue is critical for establishing bioequivalence (BE) for topical formulations and understanding dermatokinetics.

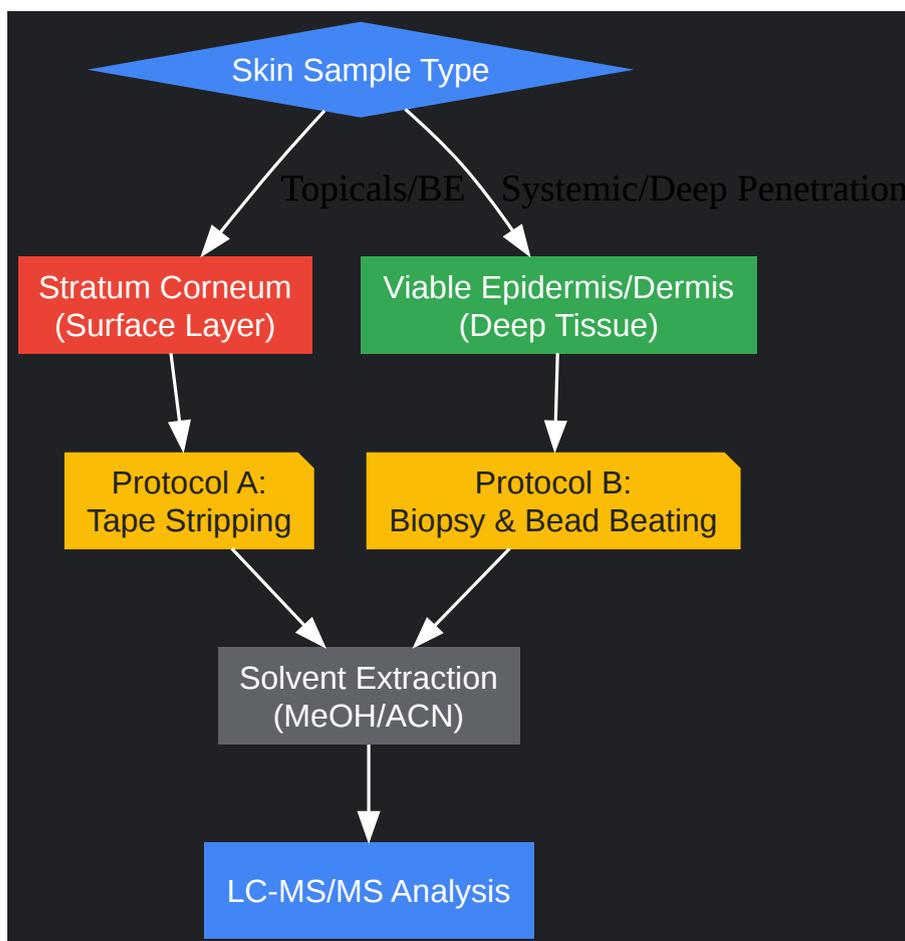
Unlike plasma analysis, skin tissue analysis presents unique challenges:

- **The Matrix Barrier:** The keratinized stratum corneum is resistant to standard homogenization.
- **Differentiation:** Distinguishing between drug adsorbed on the surface (unabsorbed) and drug penetrated into the viable epidermis/dermis.
- **Protein Binding:** Terbinafine binds strongly to keratin, requiring aggressive solvent extraction or digestion.

This guide provides two distinct workflows: Tape Stripping (for Stratum Corneum) and Bead Beating Homogenization (for Epidermis/Dermis), culminating in a sensitive LC-MS/MS analysis.

Workflow Decision Logic

The choice of extraction method depends on the specific skin layer of interest. The following logic gate ensures the correct protocol is applied.



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Caption: Decision tree for selecting the appropriate extraction protocol based on target skin depth.

Protocol A: Stratum Corneum Extraction (Tape Stripping)[1][2]

Objective: To quantify Terbinafine concentration profiles across the stratum corneum (SC) depth. This is the standard method for topical bioequivalence (FDA Draft Guidance).

Materials

- Tape: D-Squame® or Scotch® Crystal Clear Tape (2.0 cm width).
- Pressure Device: D-Squame Pressure Instrument (D500) or standardized weight (225 g/cm²).

- Extraction Solvent: 100% Methanol (HPLC Grade).
- Vials: 4 mL amber glass vials (Terbinafine is light sensitive).

Step-by-Step Methodology

- Site Preparation:
 - Clean the skin area (volar forearm or back) gently with water and dry.
 - Mark the application area (template size approx.).
- Stripping Procedure:
 - Strip 1 (Discard): Apply the first tape strip, press for 5 seconds, and remove rapidly.^[1] Discard this strip as it contains unabsorbed formulation residue (unless surface recovery is a specific endpoint).
 - Strips 2–20 (Collection): Apply a fresh disc/strip. Apply constant pressure () for 5 seconds. Remove with a swift, fluid motion.^[1]
 - Pooling: Place strips into extraction vials.
 - High Resolution: Analyze each strip individually.^[2]
 - Standard Resolution: Pool strips (e.g., 2–5, 6–10, 11–20) to increase sensitivity.
- Extraction:
 - Add 2.0 mL of Methanol to the vial containing the tape.
 - Sonicate for 15 minutes.
 - Shake on an orbital shaker (200 rpm) for 4 hours at room temperature. Note: Passive diffusion is required to extract drug bound to keratin on the tape adhesive.

- Transfer supernatant to a microcentrifuge tube.^[2]
- Centrifuge at 10,000 × g for 10 min to pellet any adhesive debris.
- Transfer clear supernatant to LC vials.

Protocol B: Viable Skin Homogenization (Bead Beating)

Objective: To extract Terbinafine from the tough collagen/elastin matrix of the dermis and epidermis.

Materials

- Homogenizer: Precellys® Evolution or Bullet Blender®.
- Beads: Stainless Steel beads (2.8 mm) or Reinforced Ceramic beads (Precellys MK28). Soft tissue beads (zirconia) are often insufficient for full-thickness skin.
- Lysis Solvent: 80:20 Methanol:Water (v/v).

Step-by-Step Methodology

- Tissue Preparation:
 - Weigh the skin biopsy (typically 10–50 mg).
 - Mince tissue with a scalpel into small pieces (<2 mm) if >50 mg.
 - Place tissue into a 2 mL reinforced homogenizer tube.
- Homogenization:
 - Add Stainless Steel Beads (approx. 3–5 beads).
 - Add Lysis Solvent at a ratio of 1:10 (w/v) (e.g., 20 mg tissue + 200 µL solvent).
 - Cycle: 3 cycles of 30 seconds at 6500 rpm.

- Cooling: Pause for 30 seconds on ice between cycles to prevent thermal degradation.
- Protein Precipitation & Cleanup:
 - Add Internal Standard (Terbinafine-d7) to the homogenate.
 - Vortex for 1 min.
 - Centrifuge at $14,000 \times g$ for 10 min at 4°C .
 - Collect the supernatant.[3]

Protocol C: Chemical Extraction (LLE)

While Protein Precipitation (PPT) used above is fast, Liquid-Liquid Extraction (LLE) provides cleaner samples and higher sensitivity (lower matrix effects) for low-level detection in deep tissue.

Solvent System: Hexane:Ethyl Acetate (80:20 v/v).[4]

- Take 100 μL of Tissue Homogenate (from Protocol B) or Tape Extract (Protocol A).
- Add 50 μL of 1.0 M NaOH. Rationale: Terbinafine is a weak base ($\text{pK}_a \sim 7.1$). Alkalinizing the sample ensures the molecule is uncharged, maximizing extraction into the organic phase.
- Add 1.0 mL of Hexane:Ethyl Acetate (80:20).
- Vortex vigorously for 5 minutes.
- Centrifuge at $4,000 \times g$ for 5 minutes.
- Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the organic (top) layer.
- Evaporate the organic layer to dryness under nitrogen at 40°C .
- Reconstitute in 100 μL of Mobile Phase (see below).

Analytical Setup (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

Chromatographic Conditions

Parameter	Setting
Column	C18 (e.g., Waters BEH C18, 2.1 × 50 mm, 1.7 μm)
Mobile Phase A	0.1% Formic Acid in Water + 2mM Ammonium Formate
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	0-0.5 min: 5% B; 0.5-3.0 min: 5% → 95% B; 3.0-4.0 min: 95% B
Run Time	5.0 minutes

Mass Spectrometry Parameters (MRM)

- Ionization: Electrospray Ionization (ESI), Positive Mode.[4]
- Source Temp: 500°C.

Analyte	Precursor (m/z)	Product (m/z)	Cone Voltage (V)	Collision Energy (eV)
Terbinafine	292.2	141.1 (Quant)	30	25
115.1 (Qual)	30	45		
Terbinafine-d7	299.2	148.2	30	25

Validation & Quality Control

To ensure scientific integrity, the method must be validated according to FDA/ICH M10 Guidelines.

- Recovery: Must be assessed by spiking blank skin homogenate before extraction vs. spiking after extraction. Target recovery > 70%.
- Matrix Effect: Skin tissue is rich in lipids (ceramides, fatty acids) which cause ion suppression.
 - Calculation: $(\text{Response in Matrix} / \text{Response in Solvent}) \times 100$.
 - Acceptance: 85–115%. If suppression is high (<85%), switch from PPT to the LLE protocol described in Section 5.
- Stability:
 - Terbinafine is stable in skin homogenate for at least 6 hours at room temperature.
 - Critical: Ensure samples are protected from UV light during processing to prevent photo-degradation.

References

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